5-Ethyl-2-vinylpyridine
Overview
Description
5-Ethyl-2-vinylpyridine is a chemical compound related to pyridine derivatives, which are known for their various applications in chemical synthesis and pharmaceuticals. While the provided papers do not directly discuss 5-Ethyl-2-vinylpyridine, they do provide insights into the behavior of similar compounds, such as 5-vinyl-2'-deoxyuridine and 2-methyl-5-vinylpyridine, which can be used to infer some aspects of 5-Ethyl-2-vinylpyridine's properties and reactivity .
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of related compounds like ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate involves the reaction of ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate with N,N-dimethylformamide dimethyl acetal . Although the synthesis of 5-Ethyl-2-vinylpyridine is not explicitly described, similar methodologies could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their reactivity and interaction with other molecules. For example, the crystal structure of a cyclometallated derivative of 2-vinylpyridine has been determined, showcasing the potential for complex formation with metals such as gold . This suggests that 5-Ethyl-2-vinylpyridine could also form interesting complexes with transition metals, which could be useful in catalysis or material science.
Chemical Reactions Analysis
Pyridine derivatives participate in various chemical reactions. The Heck reaction of 2-vinylpyridine with phenylmercuric chloride, for instance, results in the formation of di-μ-chloro-bis[2-phenyl-2-(α-pyridyl)ethyl]dipalladium (II), indicating that vinyl groups on pyridine rings can engage in cross-coupling reactions . This information can be extrapolated to suggest that 5-Ethyl-2-vinylpyridine might also undergo similar reactions, potentially yielding a range of organometallic complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For example, the copolymerization of 5-vinyl-2-norbornene with ethylene leads to functional polyolefins with pendant vinyl groups that can be further modified . Similarly, the graft polymerization of 2-methyl-5-vinylpyridine onto poly(ethylene terephthalate) track membranes affects the water permeability of the membranes . These studies suggest that the physical properties of 5-Ethyl-2-vinylpyridine could be tailored for specific applications, such as in the creation of functional polymers or modification of surface properties.
Scientific Research Applications
pH-Induced Release from Polymer Vesicles
5-Ethyl-2-vinylpyridine (5-Et-2-VP) is utilized in polymer research, particularly in the study of block copolymer vesicles. Borchert et al. (2006) investigated the pH-induced release of hydrophilic dyes from poly(2-vinylpyridine-b-ethylene oxide) (P2VP-PEO) block copolymer vesicles. They found that lowering the pH below 5 leads to the protonation and dissolution of poly-2-vinylpyridine blocks, causing the rupture and dissolution of the vesicle membrane (Borchert et al., 2006).
Polymerization and Copolymerization Studies
The chemical properties of vinylpyridines, including 5-Et-2-VP, have been extensively studied. Salamone et al. (2007) discussed the reactions of 2-vinylpyridine and 2-methyl-5-vinylpyridine with acid solutions, examining the concept of pyridyl-ethylation leading to polymerization initiation (Salamone et al., 2007). Furthermore, Tamikado (1960) investigated the copolymerizations of 2-vinylpyridine, 4-vinylpyridine, and 5-Et-2-VP with various monomers, demonstrating the copolymerizability of these compounds (Tamikado, 1960).
Synthesis and Modification of Compounds
The reactivity of vinylpyridines, including 5-Et-2-VP, is key in the synthesis and modification of various compounds. Ichikawa et al. (1981) used vinylpyridines for protecting the benzimidazole N-H bond, demonstrating the versatility of these compounds in organic synthesis (Ichikawa et al., 1981).
Surface Modification and Polymerization on Membranes
5-Et-2-VP has been applied in the modification of surfaces, particularly in membrane technology. Dmitriev et al. (2005) explored the graft polymerization of 2-methyl-5-vinylpyridine on the surface of poly(ethylene terephthalate) membranes, highlighting the potential for tailoring surface properties (Dmitriev et al., 2005).
Polymer Blends and Compatibility
The study of polymer blends involving 5-Et-2-VP has provided insights into the compatibility and mechanical properties of these materials. Ng and MacKnight (1996) investigated ionomeric blends of poly(ethyl acrylate-co-4-vinylpyridine) with metal-neutralized sulfonated poly(ethylene terephthalate), revealing how counterions influence the phase behavior and mechanical properties of these blends (Ng and MacKnight, 1996).
properties
IUPAC Name |
2-ethenyl-5-ethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-3-8-5-6-9(4-2)10-7-8/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUDMNIUBTXLSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202412 | |
Record name | Pyridine, 5-ethyl-2-vinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-vinylpyridine | |
CAS RN |
5408-74-2 | |
Record name | 2-Ethenyl-5-ethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5408-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-2-vinylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Ethyl-2-vinylpyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8395 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 5-ethyl-2-vinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethyl-2-vinylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-ETHYL-2-VINYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM5X8R4H73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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